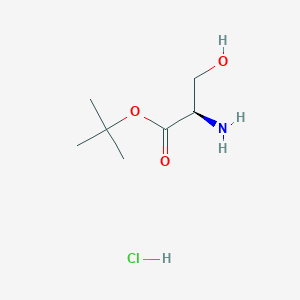

(R)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride

Beschreibung

BenchChem offers high-quality (R)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl (2R)-2-amino-3-hydroxypropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-7(2,3)11-6(10)5(8)4-9;/h5,9H,4,8H2,1-3H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDHOGYHZNNYHW-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical structure and physical properties of (R)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride

Executive Summary

In modern drug discovery and solid-phase peptide synthesis (SPPS), the precise control of stereochemistry and orthogonal protection is paramount. (R)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride , commonly referred to as H-D-Ser-OtBu·HCl , is a critical chiral building block. By providing a chemically stable, orthogonally protected D-serine derivative, this compound enables the synthesis of complex peptidomimetics, cholesterol absorption inhibitors, and modified amino acids without compromising enantiomeric purity[1][2].

This technical guide explores the physicochemical properties, structural advantages, and field-proven experimental protocols for integrating H-D-Ser-OtBu·HCl into advanced synthetic workflows.

Chemical Identity and Physicochemical Properties

The utility of H-D-Ser-OtBu·HCl stems from its specific structural modifications: the carboxylic acid is masked as a tert-butyl ester, and the primary amine is stabilized as a hydrochloride salt.

Structural Causality and Stability

Free amino acid esters are notoriously unstable; the unprotonated primary amine can undergo intermolecular nucleophilic attack on the ester carbonyl of a neighboring molecule, leading to the formation of diketopiperazines (cyclic dipeptides). By formulating the compound as a hydrochloride salt, the amine is protonated ( −NH3+ ), rendering it non-nucleophilic and ensuring long-term shelf stability[3].

The tert-butyl ester provides excellent steric bulk, protecting the C-terminus from unwanted nucleophilic attacks during upstream synthetic steps. Furthermore, it is completely stable to the basic conditions used in Fmoc deprotection (e.g., 20% piperidine), making it perfectly orthogonal to standard Fmoc/tBu SPPS strategies[2].

Quantitative Data Summary

The following table summarizes the core physical and chemical properties required for stoichiometric calculations and storage protocols.

| Property | Value / Description |

| Chemical Name | (R)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride |

| Common Synonyms | H-D-Ser-OtBu·HCl; D-Serine tert-butyl ester hydrochloride |

| CAS Number | 1033753-14-8[3][4] |

| Molecular Formula | C7H16ClNO3 [3][4] |

| Molecular Weight | 197.66 g/mol [3] |

| SMILES String | O=C(OC(C)(C)C)CO.[H]Cl[3] |

| Stereochemistry | (R)-configuration (D-amino acid) |

| Storage Conditions | 2-8°C, under inert atmosphere (Argon/Nitrogen)[3] |

Mechanistic Pathways in Synthesis

When utilizing H-D-Ser-OtBu·HCl in peptide coupling, the reaction must be carefully orchestrated to prevent O-acylation of the unprotected side-chain hydroxyl group. The causality behind reagent selection is critical:

-

Base Selection: A mild, non-nucleophilic base such as N-methylmorpholine (NMM) or N,N-Diisopropylethylamine (DIPEA) is required to neutralize the HCl salt and liberate the free amine[1][2].

-

Activator Selection: Reagents like TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) or HATU are preferred because they rapidly generate an active ester that reacts preferentially with the highly nucleophilic primary amine over the less nucleophilic primary alcohol[1].

Mechanistic pathway of amide bond formation with H-D-Ser-OtBu·HCl.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. In-process monitoring (e.g., LC-MS) is integrated to verify intermediate formation before proceeding.

Protocol 1: Amide Bond Coupling (Solution-Phase)

This protocol details the coupling of a standard carboxylic acid to the N-terminus of H-D-Ser-OtBu·HCl[1][2].

Reagents:

-

Carboxylic acid precursor (1.0 eq)

-

H-D-Ser-OtBu·HCl (1.1 eq)

-

TBTU or HATU (1.1 eq)

-

N-methylmorpholine (NMM) (2.5 - 3.0 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Preparation: Dissolve the carboxylic acid precursor (1.0 eq) and H-D-Ser-OtBu·HCl (1.1 eq) in anhydrous DCM (approx. 0.1 M concentration) under an inert atmosphere[1].

-

Neutralization: Add NMM (2.5 eq) dropwise to the stirring solution. Scientific Rationale: The excess base is required to neutralize the HCl salt of the D-serine derivative and to act as a proton scavenger during the coupling mechanism[1][2]. Stir for 5–10 minutes.

-

Activation: Add TBTU (1.1 eq) in one portion.

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction via LC-MS. The conversion to the esterified product should typically be complete within 2 to 22 hours, depending on the steric hindrance of the carboxylic acid[1][2].

-

Work-up: Once complete, concentrate the mixture under reduced pressure. Redissolve the residue in Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl (to remove unreacted amine and base), saturated NaHCO3 (to remove unreacted acid), and brine. Dry over anhydrous Na2SO4 and concentrate.

Protocol 2: Acidolytic Cleavage of the tert-Butyl Ester

Once the desired molecular framework is constructed, the C-terminal tert-butyl ester must be removed to yield the free carboxylic acid.

Step-by-Step Methodology:

-

Dissolution: Dissolve the purified intermediate from Protocol 1 in neat Formic Acid or a Trifluoroacetic Acid (TFA)/DCM mixture (1:1 v/v)[1][2].

-

Cleavage: Stir the solution at room temperature for 2 to 26 hours[2]. Scientific Rationale: The tert-butyl group undergoes acid-catalyzed cleavage via an SN1 mechanism, generating a stable tert-butyl cation (which is subsequently trapped or eliminated as isobutylene).

-

Isolation: Concentrate the mixture under reduced pressure. To remove residual acid, co-evaporate the residue multiple times with toluene or ether to precipitate the final free-acid product[2].

Workflow of orthogonal protection and deprotection using H-D-Ser-OtBu·HCl.

Advanced Applications: Synthesis of Modified Amino Acids

Beyond direct incorporation into peptides, H-D-Ser-OtBu·HCl serves as a foundational precursor for synthesizing complex unnatural amino acids. For instance, the free hydroxyl group of the D-serine moiety can be mesylated and subsequently substituted with sodium azide ( NaN3 ) to yield 3-Azido-D-alanine derivatives. This transformation is highly valuable for generating azide-functionalized building blocks used in Click Chemistry (CuAAC) for bioconjugation and drug discovery.

References

- Google Patents - AU2004303742B2 - Diphenylazetidinone derivatives possessing cholesterol absorption inhibitory activity URL

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. AU2004303742B2 - Diphenylazetidinone derivatives possessing cholesterol absorption inhibitory activity - Google Patents [patents.google.com]

- 3. 1033753-14-8|(R)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride|BLD Pharm [bldpharm.com]

- 4. tert-butyl D-serinate hydrochloride | 1033753-14-8 [sigmaaldrich.com]

A Comprehensive Technical Guide to the Material Safety and Toxicity of D-Serine Tert-Butyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Data Landscape for D-Serine Tert-Butyl Ester Hydrochloride

D-Serine tert-butyl ester hydrochloride is a valuable building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and pharmaceutical research. Its structural motifs are incorporated into a variety of molecules of biological interest. As with any chemical reagent, a thorough understanding of its safety profile and potential toxicity is paramount for ensuring the well-being of laboratory personnel and the integrity of research.

This guide provides an in-depth analysis of the available material safety data and toxicological information for D-Serine tert-butyl ester hydrochloride. It is important to note at the outset that specific, comprehensive safety and toxicity data for this exact compound are limited in the public domain. Consequently, this guide synthesizes information from the material safety data sheets (MSDS) of several closely related and structurally similar compounds to provide a robust, albeit surrogate, safety profile. The primary analogues referenced include O-tert-Butyl-D-serine methyl ester hydrochloride, O-tert-Butyl-L-serine tert-butyl ester hydrochloride, and D-Serine t-butyl ester HCl. Researchers should interpret the following information with this context in mind and are encouraged to adopt a conservative approach to safety.

Consolidated Material Safety Data Sheet (MSDS) Profile

This section amalgamates the most pertinent safety information from available resources for structurally related compounds to present a comprehensive safety profile for D-Serine tert-butyl ester hydrochloride.

Section 1: Chemical Product and Company Identification

-

Product Name: D-Serine tert-butyl ester hydrochloride

-

Synonyms: (R)-tert-butyl 2-amino-3-hydroxypropanoate hydrochloride; tert-Butyl D-serinate hydrochloride; D-Serine tert-Butyl Ester HCl[1]

-

Chemical Formula: C₇H₁₅NO₃·HCl[1]

-

Molecular Weight: 197.66 g/mol (based on the provided formula)

-

Intended Use: For laboratory and analytical use only. Not intended for human or animal consumption.[1]

Section 2: Hazards Identification

While some safety data sheets for similar compounds state that they are not considered hazardous by the US OSHA Hazard Communication Standard, it is prudent to treat D-Serine tert-butyl ester hydrochloride with caution due to the lack of specific data.[2][3]

-

Potential Health Effects:

Section 3: Composition/Information on Ingredients

-

Substance: D-Serine tert-butyl ester hydrochloride

-

Purity: Typically ≥98% for research-grade chemicals.[7]

Section 4: First-Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[8]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[8]

-

Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[8]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[8]

Section 5: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[9][10]

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[8]

Section 6: Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[8]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[8]

-

Methods for Cleaning Up: Collect and arrange disposal without creating dust. Keep in suitable, closed containers for disposal.[8]

Section 7: Handling and Storage

-

Handling: Handle in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[8]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[8] Storage at 0-8°C is also recommended.[7]

Section 8: Exposure Controls/Personal Protection

-

Engineering Controls: Ensure adequate ventilation. Handle in accordance with good industrial hygiene and safety practices.[8]

-

Personal Protective Equipment (PPE):

Section 9: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White powder or solid crystalline | [2][7] |

| Odor | No information available | [2] |

| Melting Point | 170-176 °C | [7] |

| Solubility | Soluble in water | [9] |

Section 10: Stability and Reactivity

-

Chemical Stability: Stable under normal conditions.[2]

-

Conditions to Avoid: Incompatible products.[2]

-

Incompatible Materials: Strong oxidizing agents.[2]

-

Hazardous Decomposition Products: None under normal use conditions.[2]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[2]

Toxicological Assessment and Data Gaps

A critical aspect of this guide is to transparently address the significant lack of specific toxicological data for D-Serine tert-butyl ester hydrochloride. For the closely related compounds reviewed, the following toxicological endpoints consistently report "no data available":

-

Skin corrosion/irritation[6]

-

Serious eye damage/irritation[6]

-

Respiratory or skin sensitization[6]

-

Germ cell mutagenicity[6]

-

Carcinogenicity[6]

-

Reproductive toxicity[6]

-

Specific target organ toxicity (single and repeated exposure)[6]

The absence of this data necessitates a precautionary approach. Researchers and drug development professionals must operate under the assumption that this compound could present unidentified hazards. The chemical structure, an amino acid ester hydrochloride, suggests a potential for mild irritation, and as with many fine chemicals, inhalation of the dust should be minimized.

Experimental Protocols for Safe Handling

Given the limited toxicological data, a stringent and conservative approach to handling D-Serine tert-butyl ester hydrochloride is recommended. The following protocol outlines best practices for its use in a laboratory setting.

Risk Assessment Workflow

The following diagram illustrates a recommended workflow for assessing the risks associated with handling a chemical with limited safety data.

Caption: Risk assessment workflow for chemicals with limited safety data.

Step-by-Step Handling Protocol

-

Preparation and Personal Protective Equipment (PPE):

-

Before handling, ensure you have read and understood this safety guide.

-

Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Don the following PPE:

-

Safety glasses with side shields or goggles.

-

A laboratory coat.

-

Nitrile or other appropriate chemical-resistant gloves.

-

A dust mask or respirator if weighing larger quantities or if there is a risk of aerosolization.

-

-

-

Weighing and Aliquoting:

-

Perform all weighing operations within a fume hood or a balance enclosure to minimize dust inhalation.

-

Use a spatula to carefully transfer the solid material. Avoid creating dust clouds.

-

Close the container tightly immediately after use.

-

-

Dissolution and Use in Reactions:

-

When dissolving the solid, add the solvent to the solid slowly to prevent splashing.

-

Ensure that all subsequent manipulations are carried out in a closed or well-ventilated system.

-

-

Spill and Waste Management:

-

In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations.

-

-

Decontamination:

-

After handling, thoroughly wash your hands with soap and water.

-

Clean all work surfaces and equipment that may have come into contact with the compound.

-

Conclusion and Recommendations

D-Serine tert-butyl ester hydrochloride is a compound with significant utility in scientific research. However, the current lack of comprehensive, specific toxicological data requires that it be handled with a high degree of caution. The safety profile presented in this guide, derived from structurally similar compounds, offers a solid foundation for risk assessment.

It is imperative for all users of this compound to:

-

Acknowledge the data gaps: Understand that the full toxicological profile is unknown.

-

Implement conservative safety measures: Adhere strictly to the handling protocols outlined.

-

Conduct their own risk assessment: Evaluate the specific experimental conditions and scale to determine if additional safety precautions are necessary.

For large-scale or long-term projects involving D-Serine tert-butyl ester hydrochloride, consideration should be given to commissioning specific toxicological studies to fill the existing data gaps and ensure the highest level of safety.

References

-

Chemical Substance Information. (n.d.). O-tert-Butyl-D-serine methyl ester hydrochloride. Retrieved from [Link]

-

AAPPTec. (n.d.). Safety Data Sheet: N-Fmoc-O-tert-butyl-L-serine. Retrieved from [Link]

-

AAPPTec, LLC. (n.d.). Safety Data Sheet: Boc-D-Ser(tBu)-OH. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: D-Serine. Retrieved from [Link]

-

Carl ROTH. (n.d.). O-tert-Butyl-D-serine t-butyl ester hydrochloride, 5 g, CAS No. 179559-35-4. Retrieved from [Link]

-

Jotun. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Beko. (2025, October 19). Safety data sheet. Retrieved from [Link]

Sources

- 1. D-Serine t-butyl ester HCl - SRIRAMCHEM [sriramchem.com]

- 2. fishersci.com [fishersci.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. peptide.com [peptide.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. peptide.com [peptide.com]

- 7. chemimpex.com [chemimpex.com]

- 8. echemi.com [echemi.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. international.brand.akzonobel.com [international.brand.akzonobel.com]

Technical Whitepaper: Storage Optimization and Shelf-Life Dynamics of (R)-tert-Butyl 2-amino-3-hydroxypropanoate Hydrochloride

Executive Summary

(R)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride (CAS: 1033753-14-8), commonly referred to as D-Serine tert-butyl ester hydrochloride or tert-butyl D-serinate hydrochloride, is a highly specialized chiral building block. Widely utilized in peptide synthesis and the development of active pharmaceutical ingredients (APIs), the integrity of this compound is paramount. Because it features both a sterically bulky tert-butyl ester and a hydrochloride salt of a primary amine, its stability is highly dependent on strict environmental controls. This guide provides a comprehensive, mechanistically grounded protocol for managing its storage and maximizing its shelf life.

Physicochemical Vulnerabilities & Causality

To understand the storage requirements of D-Serine tert-butyl ester hydrochloride, one must analyze its molecular vulnerabilities. The compound is subject to two primary degradation pathways:

-

Hygroscopicity & Acid-Catalyzed Hydrolysis: The presence of the hydrochloride salt renders the crystal lattice highly prone to moisture absorption. When ambient moisture infiltrates the powder, it creates localized micro-environments of low pH. This acidic aqueous layer acts as a catalyst for the cleavage of the tert-butyl ester, reverting the molecule to D-Serine and tert-butanol.

-

Thermal Lability & Racemization: Elevated temperatures accelerate the kinetics of ester hydrolysis. Furthermore, thermal stress combined with moisture can lead to partial racemization of the chiral alpha-carbon, destroying the enantiomeric purity required for asymmetric synthesis.

-

Oxidative Degradation: Although the amine is protonated and relatively stable, trace amounts of the free-base form exist in equilibrium. Exposure to ambient oxygen can lead to slow oxidative degradation, necessitating an inert storage atmosphere[1].

Degradation pathways of D-Serine tert-butyl ester HCl under suboptimal storage.

Optimal Storage Conditions

Based on its physicochemical profile, the storage parameters for (R)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride must be strictly regulated:

-

Temperature Control: For short-term storage or active daily use, the compound should be kept refrigerated at 2–8°C . However, for long-term stability and to achieve maximum shelf life, it must be stored in a freezer at -20°C [2][3].

-

Atmospheric Control: The compound must be stored under an inert atmosphere. Backfilling the storage container with dry Argon or Nitrogen displaces oxygen and atmospheric moisture, halting oxidative and hydrolytic degradation[1][4].

-

Light and Moisture Exclusion: The material must be kept in a dark place, tightly sealed within an amber glass vial or opaque container, and stored away from any source of moisture.

Shelf Life & Stability Metrics

The following table synthesizes the expected shelf life of the compound based on varying degrees of environmental control.

| Storage Temperature | Atmospheric Condition | Moisture Control | Expected Shelf Life | Primary Degradation Risk |

| -20°C | Argon / Nitrogen | Desiccated | 24+ Months | Negligible |

| 2–8°C | Argon / Nitrogen | Desiccated | 12 Months | Slow ester hydrolysis |

| 2–8°C | Ambient Air | Sealed | 3–6 Months | Moisture uptake / Oxidation |

| 20–25°C (RT) | Ambient Air | Unsealed | < 1 Month | Rapid ester cleavage |

Experimental Workflow: Handling & Validation Protocol

To prevent the degradation of the master batch during routine laboratory use, researchers must employ a self-validating handling protocol. Repeatedly opening a cold container in ambient air causes immediate condensation on the hygroscopic powder, instantly compromising the entire batch.

Step-by-Step Aliquoting and Storage Protocol:

-

Thermal Equilibration: Remove the sealed master container from the -20°C freezer. Place it inside a vacuum desiccator at room temperature for 1 to 2 hours before breaking the seal.

-

Causality: This prevents ambient water vapor from condensing on the cold chemical lattice.

-

-

Inert Transfer: Move the equilibrated container into a controlled glovebox or utilize a Schlenk line equipped with a positive flow of dry, high-purity Argon.

-

Aliquoting: Divide the bulk powder into single-use, pre-dried amber glass vials.

-

Causality: Creating single-use aliquots eliminates freeze-thaw cycles and prevents the master batch from experiencing repeated atmospheric exposure.

-

-

Argon Backfilling: Purge the headspace of each individual vial with Argon for 30 seconds.

-

Sealing: Cap tightly using PTFE-lined closures, wrap the seal with Parafilm, and immediately transfer the aliquots to -20°C storage[2].

-

System Validation (Quality Control): To ensure the storage system remains uncompromised, designate one vial as a "sentinel aliquot." Every 6 months, subject this aliquot to:

-

Karl Fischer (KF) Titration: To verify moisture content remains below 0.5%.

-

Chiral HPLC: To confirm enantiomeric excess (ee > 98%) and verify the absence of the D-Serine free acid degradation product.

-

References

-

AS-1. "85-5518-53 D-Serine, 1,1-dimethylethyl ester Hydrochloride Salt". AXEL.[Link]

-

AS-1. "85-5518-52 D-Serine, 1,1-dimethylethyl ester Hydrochloride Salt". AXEL.[Link]

-

AccelaChem. "102878-19-3,2,4-Dichloro-7-methylquinoline". AccelaChem.[Link]

Sources

Application Note: Chemoselective Amide Bond Formation with (R)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride

Executive Summary

(R)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride, commonly known as H-D-Ser-OtBu·HCl , is a highly valuable chiral building block in peptidomimetic drug development and complex natural product synthesis. Utilizing this molecule in amide coupling presents a distinct chemoselectivity challenge: the substrate features a primary amine (masked as an HCl salt) and an unprotected primary β-hydroxyl group .

This application note provides field-proven, self-validating protocols for achieving high-yielding N-acylation while strictly suppressing competitive O-acylation. By understanding the mechanistic causality behind reagent selection, researchers can avoid common pitfalls such as guanidinylation, epimerization, and O-to-N acyl shifts.

Mechanistic Insights: The N- vs. O-Acylation Competition

Amide bond formation relies on the activation of a carboxylic acid to an electrophilic intermediate, which is subsequently attacked by an amine[1]. Kinetically, N-acylation is favored over O-acylation because the amine is significantly more nucleophilic than the hydroxyl group. However, chemoselectivity is easily compromised under improper conditions[2].

Causality Behind Experimental Failures

-

Base Overload: H-D-Ser-OtBu·HCl requires a tertiary amine base (e.g., DIPEA or NMM) to neutralize the hydrochloride salt and liberate the nucleophilic free amine. If an excessive amount of base is used, the unprotected hydroxyl group can become partially deprotonated, drastically increasing its nucleophilicity and driving competitive O-acylation.

-

The DMAP Hazard: 4-Dimethylaminopyridine (DMAP) is a potent acyl transfer catalyst. While excellent for esterifications, DMAP must be strictly avoided when coupling to unprotected serine. It rapidly forms an highly reactive acylpyridinium intermediate that indiscriminately attacks the serine hydroxyl group.

-

Uronium Over-Activation: Highly reactive uronium salts (like HATU or HBTU) can over-activate the carboxylic acid. Furthermore, if the acid is sterically hindered and pre-activation is too short, the unreacted uronium reagent will react directly with the serine amine, leading to an irreversible guanidinylation byproduct[3].

Reagent Profiling & Quantitative Comparison

To achieve optimal chemoselectivity, the coupling reagent must be matched to the steric hindrance of the incoming carboxylic acid. Table 1 summarizes the empirical performance of standard coupling systems when applied to unprotected serine derivatives.

Table 1: Coupling Reagent Profiling for Unprotected Serine Derivatives

| Coupling System | Reactivity Level | Chemoselectivity (N vs. O) | Epimerization Risk | Primary Application |

| EDC·HCl / HOBt | Moderate | Excellent (Highly N-selective) | Low | Standard unhindered aliphatic/aromatic acids. |

| HATU / DIPEA | Very High | Moderate (Prone to O-acylation) | Moderate | Sterically hindered or highly unreactive acids. |

| COMU / Oxyma | High | Good | Very Low | Chiral acids highly prone to racemization. |

| Acid Chloride / DMAP | Extreme | Poor (O-acylation dominant) | High | Not recommended for unprotected serine. |

Reaction Workflow & Decision Matrix

Decision matrix for amide coupling of H-D-Ser-OtBu·HCl based on steric hindrance.

Detailed Experimental Protocols

Protocol A: Mild Chemoselective Coupling (EDC/HOBt)

Use this protocol for standard, unhindered carboxylic acids. This is the safest method to ensure >95% chemoselectivity for N-acylation.

Step-by-Step Methodology:

-

Acid Pre-activation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DMF or DCM (to reach 0.1 M). Cool the mixture to 0 °C.

-

Activation: Add EDC·HCl (1.2 equiv) portion-wise. Stir at 0 °C for 15 minutes.

-

Causality: Low-temperature pre-activation stabilizes the transient O-acylisourea intermediate, allowing it to smoothly convert into the stable, N-selective OBt active ester without degrading into inactive N-acylureas.

-

-

Substrate Neutralization: In a separate vial, suspend H-D-Ser-OtBu·HCl (1.1 equiv) in a minimum volume of DMF. Add DIPEA (1.2 equiv) and sonicate briefly until dissolved.

-

Causality: Pre-neutralizing the HCl salt prevents the free amine from directly attacking the unstable O-acylisourea, which would lower the yield.

-

-

Coupling: Add the neutralized serine solution dropwise to the activated acid mixture at 0 °C. Add an additional 1.0 equiv of DIPEA (Total DIPEA = 2.2 equiv).

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 4–12 hours.

-

Workup: Dilute with EtOAc. Wash sequentially with 10% aqueous citric acid (removes unreacted amine and EDC urea), saturated aqueous NaHCO₃ (removes HOBt and unreacted acid), and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: High-Efficiency Coupling (HATU)

Use this protocol ONLY for sterically hindered acids (e.g., α,α-disubstituted acids) where EDC/HOBt fails.

Step-by-Step Methodology:

-

Strict Pre-activation: Dissolve the hindered carboxylic acid (1.0 equiv) and HATU (1.05 equiv) in anhydrous DMF (0.1 M). Cool to 0 °C. Add DIPEA (2.0 equiv) and stir for exactly 2 to 3 minutes .

-

Causality: HATU forms the highly reactive Atab ester almost instantly. Prolonged pre-activation leads to reagent degradation. Insufficient pre-activation allows unreacted HATU to guanidinylate the incoming serine amine[3].

-

-

Coupling: Add solid H-D-Ser-OtBu·HCl (1.1 equiv) in one portion, followed immediately by DIPEA (1.1 equiv, to neutralize the HCl salt).

-

Temperature Control: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

-

Causality: Maintaining 0 °C during the initial coupling phase suppresses the thermodynamic drive for the highly reactive Atab ester to O-acylate the serine side chain.

-

-

Workup: Dilute with EtOAc. Wash extensively with water (at least 5 times) to remove the tetramethylurea byproduct generated by HATU, followed by standard acidic and basic washes.

Trustworthiness: Protocol Validation & Diagnostics

To ensure this protocol acts as a self-validating system, you must analytically verify the chemoselectivity of the product. The unprotected β-hydroxyl group provides a built-in NMR diagnostic tool.

-

Diagnostic LC-MS: The desired N-acylated product will show a mass of [Acid Mass] + 161.2 Da (Serine tBu ester minus H₂O). If you observe a mass of [Acid Mass] + [Acid Mass] + 143 Da, double coupling (N- and O-acylation) has occurred.

-

Self-Validating ¹H NMR (The "Shift" Test):

-

Success (N-Acylation): In CDCl₃ or DMSO-d₆, the two β-CH₂ protons of the serine side chain will resonate as a multiplet between 3.6 ppm and 3.9 ppm .

-

Failure (O-Acylation): If the hydroxyl group was erroneously acylated, the ester carbonyl exerts a strong deshielding effect. The β-CH₂ protons will shift dramatically downfield to 4.3 ppm – 4.6 ppm . If you observe this shift, the reaction temperature was too high, or excess base/DMAP was utilized.

-

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Niphakis, M. E., et al. (2011). Total Syntheses of the Histone Deacetylase Inhibitors Largazole and 2-epi-Largazole: Application of N-Heterocyclic Carbene Mediated Acylations in Complex Molecule Synthesis. Journal of the American Chemical Society, 133(22), 8503-8505.

-

Grote, R. E., et al. (2024). Process Development for the First GMP Synthesis of SGD-9501-TFA, Part 1: Synthesis of Two Oligopeptide Fragments. ACS Organic Process Research & Development.

Sources

- 1. Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Total Syntheses of the Histone Deacetylase Inhibitors Largazole and 2-epi-Largazole: Application of N-Heterocyclic Carbene Mediated Acylations in Complex Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Application Note: (R)-tert-Butyl 2-amino-3-hydroxypropanoate Hydrochloride in Chiral Drug Discovery & Peptidomimetic Synthesis

Executive Summary

(R)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride (commonly known as D-Serine tert-butyl ester hydrochloride; CAS: 1033753-14-8 or 948296-15-9) is a highly versatile chiral building block utilized extensively in modern drug discovery[1]. As the pharmaceutical industry shifts toward highly specific, stereopure therapeutics, this compound serves as a critical synthon for introducing D-amino acid motifs into drug candidates. Its applications range from the synthesis of proteolytically stable peptidomimetics to the development of novel antibacterial agents (e.g., Vanchrobactin analogues)[2] and cholesterol absorption inhibitors (e.g., diphenylazetidinone derivatives)[3].

This application note provides an authoritative guide on the structural causality, physicochemical profiling, and validated protocols for utilizing this compound in complex synthetic workflows.

Physicochemical Profiling & Structural Causality

The utility of (R)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride stems from three distinct structural features, each engineered to solve specific synthetic and biological challenges:

-

The D-Stereocenter (R-Configuration): Endogenous human proteases are highly stereoselective, predominantly recognizing and cleaving L-amino acid peptide bonds. By incorporating the D-Serine enantiomer into a peptidomimetic backbone, the resulting drug candidate gains profound resistance to enzymatic degradation, dramatically extending its plasma half-life. Furthermore, D-Serine is an endogenous co-agonist at the NMDA receptor, making this synthon invaluable for designing neurotherapeutics.

-

tert-Butyl (t-Bu) Ester Protection: The tert-butyl group provides robust steric shielding of the C-terminal carboxylate during N-terminal coupling reactions. Crucially, the t-Bu ester is completely orthogonal to base-labile protecting groups (like Fmoc) and hydrogenation-labile groups (like Z/Cbz). It remains stable under basic conditions (e.g., 20% piperidine) but is cleanly cleaved via an SN1 mechanism under strongly acidic conditions (e.g., TFA or Formic Acid)[3].

-

Hydrochloride Salt Formulation: Free amino acid esters are notoriously unstable; they rapidly undergo intermolecular aminolysis to form diketopiperazines (cyclic dipeptides) and are prone to oxidation. The hydrochloride salt protonates the primary amine ( NH3+ ), rendering it non-nucleophilic. This ensures long-term shelf stability, high crystallinity, and precise stoichiometric weighing during assay preparation.

Primary Applications in Drug Discovery

Siderophore-Based Antibacterials

Pathogenic bacteria, such as Vibrio, utilize siderophores to scavenge iron from their host environment. (R)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride is a key precursor in the total synthesis of Vanchrobactin and its analogues[2]. By mimicking these natural siderophores, researchers can design "Trojan horse" antibiotics that are actively transported into the bacterial cell, bypassing traditional resistance mechanisms.

Cholesterol Absorption Inhibitors

In the development of cardiovascular therapeutics, this chiral synthon is utilized to construct the side chains of 2-azetidinone derivatives[3]. These compounds act as selective cholesterol absorption inhibitors in the intestine. The D-Serine moiety provides the necessary spatial geometry to interact with the Niemann-Pick C1-Like 1 (NPC1L1) protein, blocking lipid uptake without systemic absorption.

Quantitative Data Presentation: Reaction Optimization

When coupling a carboxylic acid to the amine of (R)-tert-Butyl 2-amino-3-hydroxypropanoate HCl, selecting the correct reagent and base is critical to prevent base-catalyzed enolization and subsequent racemization at the α -carbon.

Table 1: Optimization of Amide Coupling Conditions

| Coupling Reagent | Base (Equivalents) | Solvent | Typical Yield (%) | Racemization Level | Mechanistic Note |

| TBTU | NMM (3.0 eq) | DCM | 85 - 95% | < 1% | Optimal. NMM (pKa ~7.4) neutralizes HCl without stripping the α -proton[3]. |

| HATU | DIPEA (3.0 eq) | DMF | 90 - 98% | 1 - 2% | Faster kinetics, but stronger base (DIPEA) slightly increases epimerization risk. |

| EDC·HCl / HOBt | NMM (3.0 eq) | DCM/DMF | 75 - 85% | < 1% | Excellent stereoretention; water-soluble byproducts ease purification. |

| DCC | TEA (3.0 eq) | DCM | 60 - 70% | 3 - 5% | Not Recommended. High risk of N-acylurea formation and significant racemization. |

Experimental Protocols

Protocol 1: Stereoretentive Amide Coupling (N-Terminal Elongation)

This protocol describes the coupling of a generic carboxylic acid to (R)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride using TBTU, adapted from validated pharmaceutical workflows[3].

Causality Note: N-Methylmorpholine (NMM) is chosen specifically because its weak basicity is sufficient to liberate the free amine from the HCl salt, but insufficient to catalyze the formation of an oxazolone intermediate from the activated acid, thereby preserving the stereochemical integrity of the reaction.

Step-by-Step Methodology:

-

Preparation: In an oven-dried flask under inert atmosphere (Argon/Nitrogen), dissolve the target carboxylic acid (1.0 eq) and (R)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride (1.2 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

-

Neutralization: Add N-Methylmorpholine (NMM) (3.0 eq) dropwise at 0 °C. Stir for 5–10 minutes. Self-Validation: The solution should become completely homogenous as the HCl salt is neutralized.

-

Activation: Add TBTU (1.2 eq) in one portion. Allow the reaction to slowly warm to room temperature.

-

Monitoring: Stir for 12–24 hours. Monitor the reaction via LC-MS or TLC until the conversion to the ester is complete (e.g., tracking the expected M+1 mass peak)[3].

-

Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl , water, and brine. Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

Protocol 2: Acidolytic Cleavage of the tert-Butyl Ester

To unmask the C-terminal carboxylic acid for subsequent coupling or final formulation, the t-Bu group must be removed.

Causality Note: The cleavage relies on the generation of a stable tert-butyl cation. If the molecule contains electron-rich aromatic rings (e.g., Tryptophan, Tyrosine), carbocation scavengers (like triisopropylsilane or water) must be added to prevent irreversible Friedel-Crafts alkylation.

Step-by-Step Methodology:

-

Standard Cleavage (TFA): Dissolve the intermediate in a mixture of Trifluoroacetic Acid (TFA) and DCM (1:1 v/v) at 0 °C. Stir for 2–4 hours at room temperature.

-

Mild Alternative (Formic Acid): For substrates sensitive to strong acids, dissolve the residue in neat Formic Acid and stir at room temperature for 24–26 hours[3].

-

Isolation: Concentrate the mixture under reduced pressure. To remove residual acid, co-evaporate with toluene (3x).

-

Purification: Triturate the resulting crude product with cold diethyl ether to precipitate the deprotected D-Serine derivative. Centrifuge and decant the ether to yield the pure compound.

Mandatory Visualization: Synthetic Workflow

The following diagram illustrates the logical progression of incorporating the chiral synthon into a drug candidate, highlighting the orthogonality of the protecting groups.

Workflow for incorporating (R)-tert-Butyl 2-amino-3-hydroxypropanoate HCl into chiral therapeutics.

References

- Google Patents (AstraZeneca AB).Diphenylazetidinone derivatives possessing cholesterol absorption inhibitory activity. Patent AU2004303742B2.

- ChemicalBook.D-Serine 1,1-DiMethylethyl Ester | 948296-15-9.

- ChemicalBook.D-Serine 1,1-DiMethylethyl Ester Uses & Synthesis (Vanchrobactin).

Sources

Preparation of unnatural amino acid derivatives from (R)-tert-Butyl 2-amino-3-hydroxypropanoate

Application Note: Preparation of Unnatural Amino Acid Derivatives from (R)-tert-Butyl 2-amino-3-hydroxypropanoate

Introduction: The Role of D-Serine Derivatives in Drug Discovery

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern peptidomimetic drug design. UAAs, particularly those with the D-configuration, confer significant resistance to endogenous proteolytic degradation, thereby enhancing the pharmacokinetic stability and bioavailability of peptide therapeutics[1].

(R)-tert-Butyl 2-amino-3-hydroxypropanoate, commonly known as D-serine tert-butyl ester, serves as a highly versatile chiral pool building block for synthesizing a vast library of D-configured UAAs[2]. By selectively modifying the primary hydroxyl group at the C3 position, researchers can introduce azides, halogens, thiols, or extended carbon chains while perfectly preserving the critical stereocenter at the C2 ( α -carbon) position.

Strategic Mechanistic Considerations (E-E-A-T)

As a Senior Application Scientist, it is critical to understand the causality behind the selection of reagents and protecting groups in this workflow to ensure a self-validating, robust synthetic system.

-

Stereochemical Fidelity (C3 vs. C2): A common misconception in amino acid derivatization is the risk of racemization during side-chain substitution. Because the nucleophilic displacement (e.g., via mesylation and subsequent azidation) occurs exclusively at the primary C3 carbon, the chiral C2 center is chemically isolated from the reaction center. Consequently, no Walden inversion occurs at the α -carbon, ensuring the final UAA retains >99% enantiomeric excess (ee).

-

Orthogonal Protection Strategy: The use of the tert-butyl ester for C-terminal protection is a deliberate choice to prevent racemization. Unlike methyl or ethyl esters, which require basic saponification (e.g., LiOH) that can abstract the slightly acidic α -proton and cause epimerization, the tert-butyl ester is cleaved under strictly acidic conditions (e.g., Trifluoroacetic acid or 4M HCl in dioxane). This acidolytic cleavage proceeds via the formation of an isobutylene cation, leaving the α -chiral center completely undisturbed.

-

Chemoselectivity in Activation: Methanesulfonyl chloride (MsCl) is preferred over p -toluenesulfonyl chloride (TsCl) for the activation of the C3 hydroxyl group. The mesylate group provides less steric hindrance than the bulky tosylate group, facilitating a much cleaner and faster SN2 displacement by incoming nucleophiles.

Core Derivatization Workflows

The derivatization of D-serine tert-butyl ester generally follows two primary pathways depending on the desired UAA class: Nucleophilic Substitution (Pathway A) or Oxidation/C-C Bond Formation (Pathway B).

Pathway A: Nucleophilic Substitution via O-Sulfonylation

This pathway is utilized to synthesize heteroatom-substituted UAAs, such as β -azidoalanine, which is a critical precursor for Click-chemistry (CuAAC) peptide modifications.

Workflow for the synthesis of 3-Azido-D-alanine derivatives via O-mesylation.

Pathway B: Oxidation to Chiral Amino Aldehyde

By oxidizing the primary alcohol to an aldehyde (analogous to Garner's aldehyde), the molecule becomes an electrophilic scaffold for Wittig olefinations, enabling the synthesis of extended aliphatic or aromatic D-amino acids[2].

Synthesis of β-substituted unnatural amino acids via oxidation and Wittig olefination.

Detailed Experimental Protocols

The following self-validating protocols describe the precise synthesis of N-Boc-3-azido-D-alanine tert-butyl ester (Pathway A), a highly sought-after UAA building block.

Protocol 1: N-Boc Protection of (R)-tert-Butyl 2-amino-3-hydroxypropanoate

Note: The starting material is typically supplied as a hydrochloride salt. An extra equivalent of base is necessary to liberate the free amine.

-

Dissolution: Suspend (R)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride (1.0 eq, 10 mmol) in 30 mL of anhydrous Dichloromethane (DCM).

-

Basification: Cool the suspension to 0 °C in an ice bath. Add Triethylamine (TEA) (2.1 eq, 21 mmol) dropwise. Stir for 10 minutes until a clear solution is obtained.

-

Protection: Add Di-tert-butyl dicarbonate ( Boc2O ) (1.1 eq, 11 mmol) portion-wise.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor completion via TLC (Ninhydrin stain will turn negative as the primary amine is consumed).

-

Work-up: Quench with saturated aqueous NaHCO3 . Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield Boc-D-Ser-OtBu as a white solid/viscous oil.

Protocol 2: O-Mesylation of Boc-D-Ser-OtBu

-

Preparation: Dissolve the crude Boc-D-Ser-OtBu (1.0 eq, ~10 mmol) in 25 mL of anhydrous DCM under a nitrogen atmosphere. Cool the flask to 0 °C.

-

Base Addition: Add TEA (1.5 eq, 15 mmol) in a single portion.

-

Activation: Add Methanesulfonyl chloride (MsCl) (1.2 eq, 12 mmol) dropwise over 15 minutes to control the exothermic reaction.

-

Reaction: Stir at 0 °C for 2 hours. Do not let the reaction warm to room temperature for extended periods to prevent premature degradation of the mesylate.

-

Work-up: Quench with ice-cold water. Separate the organic layer and wash sequentially with cold 1M HCl (to remove excess TEA), saturated NaHCO3 , and brine. Dry over Na2SO4 and concentrate in vacuo to yield Boc-D-Ser(Ms)-OtBu . Use immediately in the next step.

Protocol 3: Nucleophilic Displacement (Azidation)

-

Substitution Setup: Dissolve the freshly prepared Boc-D-Ser(Ms)-OtBu (1.0 eq) in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Nucleophile Addition: Add Sodium Azide ( NaN3 ) (3.0 eq, 30 mmol). Caution: Sodium azide is highly toxic; handle in a well-ventilated fume hood.

-

Heating: Heat the reaction mixture to 60 °C and stir for 12 hours. The polar aprotic nature of DMF accelerates the SN2 displacement of the mesylate group.

-

Work-up: Cool to room temperature and pour the mixture into 100 mL of ice water. Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers extensively with water (3 × 30 mL) to remove residual DMF, followed by brine.

-

Purification: Dry over Na2SO4 , concentrate, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate Boc-D-Ala( N3 )-OtBu .

Quantitative Data & Yields

The table below summarizes the expected quantitative outcomes for the derivatization workflow, assuming high-purity starting materials and strict adherence to anhydrous conditions.

| Reaction Step | Substrate | Reagents & Solvents | Time & Temp | Expected Yield | Enantiomeric Excess (ee) |

| 1. N-Protection | D-Ser-OtBu·HCl | (Boc)2O , TEA, DCM | 4 h, 0 °C → RT | 85 – 90% | > 99% |

| 2. O-Activation | Boc-D-Ser-OtBu | MsCl, TEA, DCM | 2 h, 0 °C | 90 – 95% | > 99% |

| 3. Nucleophilic Sub. | Boc-D-Ser(Ms)-OtBu | NaN3 , DMF | 12 h, 60 °C | 75 – 80% | > 99% |

| 4. Deprotection * | Boc-D-Ala( N3 )-OtBu | 4M HCl in Dioxane | 2 h, RT | > 90% | > 99% |

*Optional step: Global deprotection yields the free unnatural amino acid, 3-Azido-D-alanine hydrochloride, ready for downstream solid-phase peptide synthesis (SPPS) following Fmoc-reprotection if required.

References

-

Synthesis of Unnatural Amino Acids from Serine Derivatives by β -Fragmentation of Primary Alkoxyl Radicals The Journal of Organic Chemistry - ACS Publications[Link]

-

Semi-Rational Design of Diaminopimelate Dehydrogenase from Symbiobacterium thermophilum Improved Its Activity toward Hydroxypyruvate for D-serine Synthesis International Journal of Molecular Sciences - MDPI[Link]

Sources

Application Note: C-Terminal Modification of D-Serine – Synthesis and Applications of D-Serine tert-Butyl Ester Hydrochloride

Introduction & Scientific Rationale

D-Serine is a critical non-proteinogenic amino acid that functions as a co-agonist at the glycine binding site of NMDA receptors in the central nervous system[1]. In synthetic chemistry and drug development, incorporating D-Serine into complex peptide sequences or prodrugs requires precise orthogonal protection strategies.

The C-terminal modification of D-Serine to its tert-butyl ester hydrochloride salt (H-D-Ser-OtBu · HCl) is a foundational technique. The tert-butyl ester provides robust protection against nucleophiles and basic conditions during peptide coupling, while remaining highly susceptible to global deprotection under mildly acidic conditions (e.g., Trifluoroacetic acid, TFA)[2]. Converting the free base to a hydrochloride salt prevents undesired self-condensation (diketopiperazine formation) and drastically improves the bench stability and solubility of the building block for downstream applications.

Mechanistic Insights: The Causality of Experimental Design

Standard Fischer esterification (refluxing the amino acid in an alcohol with an acid catalyst) fails when attempting to form tert-butyl esters. The steric bulk of tert-butyl alcohol prevents efficient nucleophilic attack by the carboxylate. Furthermore, under strong acidic reflux, tert-butyl alcohol preferentially undergoes E1 elimination to form isobutylene gas rather than participating in esterification.

To circumvent this, the thermodynamic pathway must be inverted. Instead of an alcohol attacking a protonated carbonyl, esterification is driven by the generation of a highly reactive tert-butyl cation [2].

-

Cation Generation: The tert-butyl cation is generated either directly from isobutylene gas via protonation (Roeske's method) or via acid-catalyzed transesterification using tert-butyl acetate (Taschner's method)[3].

-

Amine Masking: Because the tert-butyl cation is a powerful electrophile, the α -amino group of D-Serine must be protected from alkylation. This is achieved in situ by running the reaction in a strongly acidic medium (e.g., H₂SO₄, HClO₄, or Tf₂NH), which fully protonates the amine, neutralizing its nucleophilicity[4].

-

Salt Precipitation: Following the reaction, the intermediate free base is isolated and immediately treated with anhydrous hydrogen chloride in an ethereal solvent. The non-polar solvent forces the highly polar hydrochloride salt to precipitate, driving the equilibrium and acting as an inherent purification step.

Reaction mechanism for the synthesis of D-Serine tert-butyl ester hydrochloride.

Experimental Protocols (Self-Validating Systems)

The following protocols detail two distinct methodologies for synthesizing H-D-Ser-OtBu · HCl. Protocol A is the classic bulk-scale method, while Protocol B represents a modern, safer catalytic alternative.

Protocol A: Isobutylene / Sulfuric Acid Method (High-Yield Batch Synthesis)

Causality Note: This method utilizes a sealed pressure vessel to maintain isobutylene in a liquid state, maximizing the concentration of the tert-butyl cation.

Reagents: D-Serine (10 mmol), liquid isobutylene (30 mL), concentrated H₂SO₄ (1 mL), 1,4-dioxane (10 mL), 2M anhydrous HCl in diethyl ether.

-

Preparation: Suspend D-Serine (1.05 g, 10 mmol) in 10 mL of anhydrous 1,4-dioxane within a heavy-walled glass pressure tube.

-

Acidification: Carefully add 1 mL of concentrated H₂SO₄. Reasoning: This instantly protonates the α -amine and the hydroxyl group, solubilizing the amino acid and preventing N/O-alkylation.

-

Reagent Addition: Cool the vessel to -78 °C using a dry ice/acetone bath. Condense 30 mL of isobutylene gas into the tube. Seal the tube tightly.

-

Reaction: Allow the vessel to warm to room temperature and stir for 72 hours behind a blast shield. The suspension will gradually turn into a clear, pale-yellow solution as the esterification proceeds.

-

Workup & Neutralization: Cool the tube back to -78 °C before opening to vent excess pressure. Pour the mixture into a biphasic system of cold ethyl acetate (100 mL) and 1M NaOH (adjusted to maintain an aqueous pH of ~8.5). Reasoning: pH 8.5 neutralizes the sulfuric acid to liberate the ester free base without causing base-catalyzed hydrolysis of the newly formed ester.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to a volume of ~15 mL.

-

Salt Formation (Self-Validation): Submerge the flask in an ice bath and dropwise add 2M anhydrous HCl in diethyl ether until precipitation ceases. The immediate formation of a white crystalline solid confirms the presence of the polar amine. Filter and wash with cold ether.

Protocol B: Catalytic Transesterification using Tf₂NH (Safer Benchtop Method)

Causality Note: Traditional transesterification uses explosive perchloric acid[3]. This protocol substitutes it with bis(trifluoromethanesulfonyl)imide (Tf₂NH), a highly active, non-explosive Brønsted acid catalyst[4].

Reagents: D-Serine (10 mmol), tert-butyl acetate (20 mL), Tf₂NH (11 mmol), anhydrous HCl in diethyl ether.

-

Activation: Suspend D-Serine in 20 mL of tert-butyl acetate. Add 11 mmol of Tf₂NH. Reasoning: 10 mmol of Tf₂NH is consumed to form a soluble salt with the amino group, while the remaining 1.0 mmol acts as the transesterification catalyst[2].

-

Reaction: Stir the mixture at room temperature for 16–24 hours. The zwitterionic suspension will clarify as the ester forms.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the product into ethyl acetate (3 x 30 mL).

-

Precipitation: Dry the organic phase, concentrate to a minimal volume, and precipitate the hydrochloride salt using ethereal HCl as described in Protocol A.

Quality Control & Validation Metrics

To ensure the integrity of the self-validating system, perform the following checks:

-

TLC (Ninhydrin Stain): The starting D-Serine will remain at the baseline in organic solvent systems (e.g., CHCl₃/MeOH 9:1), whereas the product will migrate (Rf ~ 0.4) and stain purple/red, confirming the presence of a primary amine with increased lipophilicity.

-

¹H NMR (D₂O): Validation is confirmed by the appearance of a massive, sharp 9-proton singlet at δ 1.45 ppm, corresponding to the tert-butyl group, alongside the preservation of the α -CH multiplet at δ 4.10 ppm.

Quantitative Data Presentation

Table 1: Comparison of C-Terminal tert-Butylation Methodologies

| Parameter | Protocol A (Isobutylene/H₂SO₄) | Protocol B (tBuOAc/Tf₂NH) | Traditional (tBuOAc/HClO₄) |

| Typical Yield | 75 - 85% | 70 - 80% | 40 - 60% |

| Reaction Time | 3 to 4 days | 16 to 24 hours | 4 days (prone to stalling) |

| Safety Profile | Moderate (Requires pressure vessel) | High (Standard glassware) | Low (Explosive hazard) |

| Scalability | Excellent (Kilogram scale) | Good (Gram scale) | Poor (Due to safety risks) |

Table 2: Physicochemical Properties of H-D-Ser-OtBu · HCl

| Property | Value |

| Chemical Formula | C₇H₁₆ClNO₃ |

| Molecular Weight | 197.66 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in MeOH, DMF, and Water. Insoluble in Ether. |

| Storage Conditions | Desiccated at 0–5 °C (Hygroscopic) |

Downstream Applications: Orthogonal Peptide Synthesis

The primary application of D-Serine tert-butyl ester hydrochloride is in the synthesis of complex peptides and glycopeptides[5]. By masking the C-terminus, the molecule is primed to act as a nucleophile in coupling reactions with Fmoc-protected amino acids. The tert-butyl group is completely orthogonal to the Fmoc group; Fmoc can be removed using basic conditions (20% piperidine) without disturbing the ester, while the ester can be globally cleaved at the end of the synthesis using 95% TFA.

Orthogonal protection workflow utilizing H-D-Ser-OtBu · HCl in peptide synthesis.

References

-

Next-Generation Total Synthesis of Vancomycin Journal of the American Chemical Society (JACS) URL:[Link]

-

Preparation of Amino Acid tert-Butyl Esters by Addition to Isobutylene Sciencemadness (Archived Literature Synthesis) URL:[Link]

-

Put and Take Shakes It Up Scientific Update - UK URL:[Link]

Sources

Application Note: High-Yield Enzymatic Kinetic Resolution of tert-Butyl 2-Amino-3-hydroxypropanoate Enantiomers

Introduction and Strategic Rationale

Enantiomerically pure tert-butyl 2-amino-3-hydroxypropanoate (commonly known as serine tert-butyl ester, or Ser-OtBu) is an indispensable chiral building block in modern drug discovery, solid-phase peptide synthesis (SPPS), and the development of peptidomimetics. The tert-butyl ester group provides robust C-terminal protection that is highly resistant to nucleophilic attack and basic conditions, yet orthogonal to N-terminal protecting groups like Fmoc or Cbz.

While asymmetric synthesis routes exist, the enzymatic kinetic resolution of racemic mixtures remains the most scalable, cost-effective, and environmentally benign methodology to achieve high enantiomeric excess (ee). Enzymes provide a highly specific chiral environment that lowers the activation energy for one enantiomer significantly more than the other, allowing for the facile separation of the reacted and unreacted species.

This application note details field-proven, self-validating protocols for the enzymatic resolution of Ser-OtBu derivatives using two orthogonal biocatalytic strategies: Lipase-mediated O-acylation and Protease-mediated C-terminal hydrolysis .

Mechanistic Principles & Biocatalyst Selection

The selection of the biocatalyst is dictated by the desired site of functionalization on the serine molecule:

Strategy A: Lipase-Mediated O-Acylation (CAL-B)

Candida antarctica lipase B (CAL-B) is highly effective at discriminating the stereocenter of N-protected Ser-OtBu by targeting the primary hydroxyl group[1]. When paired with an acyl donor like vinyl acetate in an organic solvent (e.g., methyl tert-butyl ether, MTBE), CAL-B selectively acetylates one enantiomer[1][2].

-

Causality of Reagent Choice: Vinyl acetate is selected as the acyl donor because its leaving group, vinyl alcohol, rapidly tautomerizes into acetaldehyde. This renders the acylation step strictly irreversible, driving the reaction to thermodynamic completion and preventing product inhibition[3]. MTBE is chosen as the solvent because it preserves the enzyme's active conformation while completely suppressing unwanted aqueous hydrolysis[1].

Strategy B: Protease-Mediated Ester Hydrolysis (Subtilisin/Alcalase)

Typically, tert-butyl esters are highly sterically hindered and chemically stable, requiring harsh acidic conditions (e.g., Trifluoroacetic acid, TFA) for cleavage, which can lead to irreproducible yields or the degradation of sensitive moieties[4][5]. However, the serine endopeptidase Subtilisin (commercially available as Alcalase) possesses a unique active site architecture capable of accommodating and hydrolyzing bulky C-terminal tert-butyl esters of the L-enantiomer under mild, neutral conditions[5][6][7].

Workflow of CAL-B mediated kinetic resolution of racemic serine derivatives.

Quantitative Data: Enzyme Performance Comparison

The following table summarizes the performance of various biocatalysts in the kinetic resolution of serine tert-butyl ester derivatives, synthesized from peer-reviewed empirical data[1][2][6][7].

| Biocatalyst | Substrate | Reaction Type | Solvent System | Enantiomeric Excess (ee) | Enantiomeric Ratio (E-value) |

| CAL-B (Immobilized) | N-Boc-DL-Ser-OtBu | O-Acylation | MTBE | >98% (S-alcohol) | >200 |

| Subtilisin (Alcalase) | N-Cbz-DL-Ser-OtBu | Ester Hydrolysis | 50% DMF / 50% Buffer | >95% (D-ester) | >100 |

| Porcine Pancreatic Lipase | N-Boc-DL-Ser-OtBu | O-Acylation | THF / Hexane | 85% | 45 |

(Note: An E-value > 100 indicates an excellent resolution process suitable for industrial scale-up).

Step-by-Step Experimental Protocols

Protocol 1: CAL-B Catalyzed Kinetic Resolution via O-Acylation

This protocol isolates the unreacted (S)-enantiomer by selectively acetylating the (R)-enantiomer.

Materials:

-

Racemic N-Boc-DL-Ser-OtBu (100 mmol)

-

Immobilized CAL-B (Novozym 435, 10% w/w relative to substrate)

-

Vinyl acetate (300 mmol, 3.0 equiv)

-

Anhydrous Methyl tert-butyl ether (MTBE, 500 mL)

Methodology:

-

Substrate Solubilization: Dissolve 100 mmol of racemic N-Boc-DL-Ser-OtBu in 500 mL of anhydrous MTBE in a 1 L round-bottom flask.

-

Reaction Initiation: Add 300 mmol of vinyl acetate followed by the immobilized CAL-B enzyme.

-

Incubation & Self-Validation: Stir the suspension gently at 45 °C[1].

-

Self-Validating Step: Monitor the reaction strictly via chiral HPLC. Calculate the enantiomeric ratio (E-value) using the equation E=ln[1−c(1+eep)]/ln[1−c(1−eep)] , where c is conversion and eep is the enantiomeric excess of the product[2][3]. Stop the reaction precisely when conversion reaches 50% to ensure maximum optical purity of the remaining alcohol.

-

-

Enzyme Recovery: Filter the reaction mixture through a sintered glass funnel to remove the immobilized CAL-B. Wash the enzyme with cold MTBE; it can be recycled for up to 5 subsequent batches with minimal loss of activity[2].

-

Separation: Concentrate the filtrate under reduced pressure. Separate the highly polar unreacted (S)-N-Boc-Ser-OtBu from the less polar acetylated (R)-enantiomer using silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient).

Protocol 2: Subtilisin-Mediated Hydrolysis of tert-Butyl Esters

This protocol utilizes the unique ability of Subtilisin to cleave bulky tert-butyl esters, resolving the mixture by hydrolyzing the L-enantiomer into a free acid while leaving the D-enantiomer intact[5][6][7].

Materials:

-

Racemic N-Cbz-DL-Ser-OtBu (50 mmol)

-

Subtilisin Carlsberg (Alcalase)

-

N,N-Dimethylformamide (DMF)

-

0.1 M Sodium Phosphate buffer (pH 7.5)

-

0.1 M NaOH (for titration)

Methodology:

-

Solvent System Preparation: Dissolve the substrate in a 1:1 mixture of DMF and 0.1 M Sodium Phosphate buffer (pH 7.5).

-

Causality: The highly hydrophobic tert-butyl ester is insoluble in pure water. Subtilisin retains its structural integrity and catalytic triad functionality in high concentrations of polar aprotic solvents like DMF, making this co-solvent system mandatory[7].

-

-

Enzyme Addition: Add Subtilisin (5 mg per 0.1 mmol of substrate) to the stirred solution at 40 °C[7].

-

pH-Stat Auto-Titration (Self-Validation): The hydrolysis of the ester generates a free carboxylic acid, which actively lowers the pH of the solution.

-

Self-Validating Step: Connect the reaction vessel to a pH-stat autotitrator set to maintain pH 7.5 using 0.1 M NaOH. The volume of base consumed directly and precisely quantifies the reaction progress. Terminate the reaction when exactly 0.5 equivalents of NaOH have been consumed (indicating 50% conversion).

-

-

Workup and Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL). The organic layer will contain the unreacted, enantiopure D-N-Cbz-Ser-OtBu.

-

Product Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the D-enantiomer. (The hydrolyzed L-enantiomer remains in the aqueous phase and can be recovered by acidifying to pH 3 and extracting with fresh Ethyl Acetate).

References

- BenchChem Technical Support Team. (2025). (S)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride | 106402-41-9 | Benchchem. Benchchem.com.

- BenchChem Technical Support Team. (n.d.). D-N-Benzylserine Methyl Ester|CAS 131110-76-4 - Benchchem. Benchchem.com.

- ResearchGate. (2003). Remote Stereocenter Discrimination in the Enzymatic Resolution of Piperidine-2-ethanol.

- ChemRxiv. (n.d.). Design, synthesis, and biological evaluation of novel[5,5]- fused thiazolidine/oxazolidine inhibitors. Chemrxiv.org.

- Beilstein Journal of Organic Chemistry. (2017). Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters. Beilstein-journals.org.

- ResearchGate. (2011). Multi-Choice Enzymatic Resolutions of Racemic Secondary Alcohols Using Candida antarctica Lipase B.

- ResearchGate. (n.d.). Fully Enzymatic Peptide Synthesis using C-Terminal tert-Butyl Ester Interconversion.

- Google Patents. (2007). WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES. Google.com.

- The Journal of Organic Chemistry. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. Acs.org.

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES - Google Patents [patents.google.com]

Application Note: (R)-tert-Butyl 2-amino-3-hydroxypropanoate Hydrochloride in Asymmetric Synthesis

Executive Summary

(R)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride (CAS: 948296-15-9), widely referred to as D-serine tert-butyl ester hydrochloride, is a highly versatile chiral building block utilized in advanced asymmetric synthesis[1]. By providing a pre-installed D-stereocenter with an orthogonally protected C-terminus, this compound enables the modular assembly of complex marine natural products (such as siderophores) and small-molecule therapeutics (such as azetidinone-based cholesterol absorption inhibitors)[2][3]. This technical guide details the physicochemical rationale for its use, field-proven protocols, and the causality behind critical experimental parameters.

Physicochemical Profiling & Structural Rationale

The selection of the tert-butyl ester hydrochloride salt of D-serine over the free amino acid or other protected variants is driven by three mechanistic advantages:

-

Stereochemical Integrity: Free D-serine is highly susceptible to racemization under standard basic coupling conditions. The bulky tert-butyl ester provides significant steric shielding at the α -carbon, suppressing the rate of base-catalyzed epimerization during peptide bond formation.

-

Orthogonal Deprotection: The tert-butyl group is profoundly acid-labile but remains entirely stable under basic conditions or catalytic hydrogenation. This allows for selective deprotection using Trifluoroacetic Acid (TFA) or Formic Acid without disturbing base-labile protecting groups (e.g., Fmoc) or reducible moieties elsewhere on the target scaffold[2].

-

Handling and Stability: Supplying the molecule as a hydrochloride salt neutralizes the nucleophilic amine, preventing the spontaneous intermolecular cyclization that free amino esters often undergo to form unwanted diketopiperazines[4].

Application I: Total Synthesis of Marine Siderophores

Marine bacteria, such as Vibrio anguillarum, utilize low-molecular-weight chelators called siderophores to sequester iron in iron-deficient aquatic environments[5]. Vanchrobactin is a prominent catechol siderophore consisting of 2,3-dihydroxybenzoic acid (DHBA), D-serine, and L-arginine[6]. The D-serine moiety is not merely structural; its specific stereochemistry is critical for the stereospecific recognition and active transport by bacterial outer membrane receptors[3].

Biosynthetic-inspired modular synthesis of Vanchrobactin utilizing D-Ser-OtBu.

Protocol 1: Assembly of Vanchrobactin Precursors

-

Activation: Activate the DHBA-L-Arg intermediate using EDC/HOBt in anhydrous DMF. Causality: HOBt prevents the formation of inactive N-acylureas and minimizes racemization of the L-Arg residue.

-

Coupling: Introduce D-serine tert-butyl ester hydrochloride (1.1 eq) alongside N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to neutralize the HCl salt. Stir at room temperature for 12 hours.

-

Validation: Monitor the reaction via LC-MS to ensure the complete consumption of the DHBA-L-Arg intermediate.

-

Deprotection: Treat the purified protected precursor with a cocktail of TFA/DCM (1:1 v/v) for 2 hours at room temperature to cleave the tert-butyl ester, yielding the active Vanchrobactin siderophore[3].

Application II: Synthesis of Chiral Azetidinone Derivatives

Azetidinone derivatives (e.g., Ezetimibe analogs) are potent inhibitors of the NPC1L1 transporter, effectively blocking intestinal cholesterol absorption[2]. The incorporation of a D-serine motif introduces a critical hydroxy-alkyl pharmacophore required for target binding. D-serine tert-butyl ester is uniquely suited for this synthesis because its deprotection conditions do not compromise the highly strained β -lactam (azetidinone) ring[2].

TBTU-mediated coupling of D-Ser-OtBu in the synthesis of azetidinone derivatives.

Protocol 2: TBTU-Mediated Coupling and Selective Cleavage

This protocol is a self-validating system adapted from validated pharmaceutical workflows[2][7].

-

Substrate Solubilization: Dissolve the azetidinone carboxylic acid intermediate and D-serine tert-butyl ester hydrochloride (0.067 mmol) in anhydrous Dichloromethane (DCM, 4 mL)[7].

-

Base Addition: Add N-Methylmorpholine (NMM, 0.172 mmol) and stir for 10 minutes at room temperature.

-

Causality: NMM (pKa ~7.4) is specifically chosen over stronger bases like Triethylamine (pKa ~10.7) to neutralize the HCl salt while eliminating the risk of base-catalyzed epimerization of the sensitive azetidinone stereocenters[7].

-

-

Coupling: Add TBTU (0.072 mmol).

-

Causality: TBTU generates a highly active OBt ester that undergoes rapid aminolysis. The speed of this reaction outpaces potential side reactions.

-

-

Validation Checkpoint: Stir for 22–72 hours. Do not proceed until LC-MS confirms complete conversion to the intermediate ester (Target mass: m/z 740.58 [M+H]+ )[2][7].

-

Concentration: Remove DCM under reduced pressure.

-

Selective Deprotection: Dissolve the residue in Formic Acid (3 mL) or TFA (1.5 mL) and stir at room temperature for 26 hours[2][7].

-

Causality: Formic acid provides a milder acidic environment than TFA, ensuring the selective cleavage of the tert-butyl ester to yield the free carboxylic acid without opening the strained β -lactam ring[2].

-

-

Isolation: Concentrate under reduced pressure to yield the pure hydroxy-alkyl substituted azetidinone derivative[2].

Application III: Analytical Reference Standard for APIs

Beyond de novo synthesis, D-serine tert-butyl ester HCl serves as a fully characterized reference standard and synthetic precursor for D-Cycloserine, an essential broad-spectrum antibiotic[4]. In drug development, it is utilized in analytical method validation (AMV) and quality control (QC) environments to accurately quantify synthesis impurities, such as cycloserine diketopiperazine[4].

Quantitative Data: Optimized Reaction Parameters

The table below summarizes the divergent reaction conditions required depending on the target molecular scaffold, ensuring optimal yield and stereofidelity.

| Parameter | Azetidinone Synthesis | Siderophore Synthesis | Rationale / Causality |

| Coupling Reagent | TBTU | EDC/HOBt | TBTU is highly efficient for sterically hindered β -lactam systems, driving fast aminolysis. |

| Base | N-Methylmorpholine (NMM) | DIPEA | NMM's lower pKa prevents azetidinone ring-opening and epimerization of sensitive intermediates. |

| Solvent | Dichloromethane (DCM) | DMF / DCM | DCM provides excellent solubility for lipophilic azetidinones; DMF is better for polar peptides. |

| Deprotection Acid | Formic Acid or TFA | TFA (95%) | Formic acid provides a milder alternative to TFA, protecting fragile drug scaffolds from degradation. |

| Validation Mass | m/z 740.58 [M+H]+ | Scaffold Dependent | Mass spectrometry serves as the primary self-validation gate before deprotection. |

References

-

[2] Diphenylazetidinone derivatives possessing cholesterol absorption inhibitory activity (AU2004303742B2). Google Patents. URL:

-

[1] D-Serine 1,1-DiMethylethyl Ester | 948296-15-9. ChemicalBook. URL:

-

[6] Marine Natural Product Peptides with Therapeutic Potential: Chemistry, Biosynthesis, and Pharmacology. PMC (NIH). URL:

-

[5] Chemistry and Biology of Siderophores from Marine Microbes. PMC (NIH). URL:

-

[3] Synthesis and biological activity of analogues of vanchrobactin, a siderophore from Vibrio anguillarum serotype O2. ResearchGate. URL:

-

[4] D-Serine t-butyl ester HCl - CAS - 948296-15-9. Axios Research. URL:

Sources

- 1. D-Serine 1,1-DiMethylethyl Ester | 948296-15-9 [chemicalbook.com]

- 2. AU2004303742B2 - Diphenylazetidinone derivatives possessing cholesterol absorption inhibitory activity - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. D-Serine t-butyl ester HCl - CAS - 948296-15-9 | Axios Research [axios-research.com]

- 5. Chemistry and Biology of Siderophores from Marine Microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Marine Natural Product Peptides with Therapeutic Potential: Chemistry, Biosynthesis, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

How to prevent racemization of (R)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride during peptide coupling

Welcome to the Peptide Synthesis Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing stereochemical challenges during peptide coupling. Specifically, we address the complex issue of preserving the stereointegrity of (R)-tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride (commonly known as H-D-Ser-OtBu·HCl ) during solution-phase or solid-phase peptide synthesis.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. We will explore the mechanistic causality behind epimerization and provide self-validating workflows to ensure high-fidelity peptide assembly.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does H-D-Ser-OtBu·HCl racemize during coupling if it acts as the nucleophile?